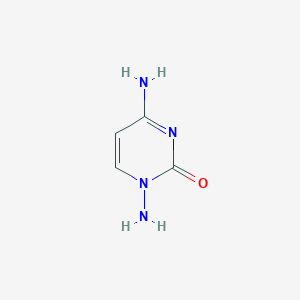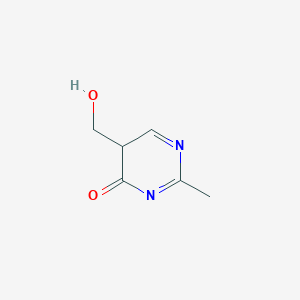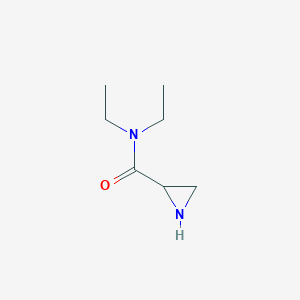
methyl L-homoserinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl L-homoserinate is an organic compound with the molecular formula C7H15NO3 It is a derivative of L-homoserine, where the hydroxyl group is esterified with a methyl group
准备方法
Synthetic Routes and Reaction Conditions: Methyl L-homoserinate can be synthesized through the esterification of L-homoserine with methanol in the presence of an acid catalyst. The reaction typically involves heating L-homoserine with methanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound often involves a two-step process. First, L-homoserine is produced via microbial fermentation or chemical synthesis. The L-homoserine is then esterified with methanol under controlled conditions to produce this compound. This process ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: It can be reduced to produce various derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the ester, such as alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl L-homoserinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor for other biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various chemicals and pharmaceuticals.
作用机制
The mechanism of action of methyl L-homoserinate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various metabolic pathways. The molecular targets and pathways involved include those related to the synthesis and degradation of amino acids.
相似化合物的比较
L-Homoserine: The parent compound of methyl L-homoserinate.
Methyl L-serinate: Another esterified amino acid with similar properties.
L-Methionine: An essential amino acid with a similar structure but different functional groups.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar molecules. This uniqueness makes it valuable in various synthetic and research applications.
属性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-4-hydroxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)4(6)2-3-7/h4,7H,2-3,6H2,1H3/t4-/m0/s1 |
InChI 键 |
QDMZCBABQCORRW-BYPYZUCNSA-N |
手性 SMILES |
COC(=O)[C@H](CCO)N |
规范 SMILES |
COC(=O)C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid](/img/structure/B11923498.png)





